NMB-1

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C111H164N36O21S4 |

|---|---|

分子量 |

2467.0 g/mol |

IUPAC 名称 |

(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(1R,4R,9R,12S,15S,18S,21S,24S,27S,30S,33S,36R,39S,45S,48S)-18,21-bis(4-aminobutyl)-27-(2-amino-2-oxoethyl)-12,15-dibenzyl-45-[(2S)-butan-2-yl]-30,33-bis(3-carbamimidamidopropyl)-9-carbamoyl-24-(1H-imidazol-4-ylmethyl)-48-(2-methylpropyl)-3,11,14,17,20,23,26,29,32,35,38,44,47,50-tetradecaoxo-6,7,52,53-tetrathia-2,10,13,16,19,22,25,28,31,34,37,43,46,49-tetradecazatricyclo[34.14.4.039,43]tetrapentacontan-4-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]butanediamide |

InChI |

InChI=1S/C111H164N36O21S4/c1-5-61(4)89-108(168)147-44-24-38-86(147)107(167)145-85-58-172-171-56-83(105(165)136-75(45-60(2)3)103(163)146-89)144-106(166)84(143-96(156)74(37-23-43-127-111(122)123)133-99(159)78(49-65-53-128-69-32-16-15-31-67(65)69)139-101(161)80(51-87(115)148)135-91(151)68(114)46-62-25-9-6-10-26-62)57-170-169-55-82(90(117)150)142-98(158)77(48-64-29-13-8-14-30-64)138-97(157)76(47-63-27-11-7-12-28-63)137-94(154)71(34-18-20-40-113)130-92(152)70(33-17-19-39-112)132-100(160)79(50-66-54-124-59-129-66)140-102(162)81(52-88(116)149)141-95(155)73(36-22-42-126-110(120)121)131-93(153)72(134-104(85)164)35-21-41-125-109(118)119/h6-16,25-32,53-54,59-61,68,70-86,89,128H,5,17-24,33-52,55-58,112-114H2,1-4H3,(H2,115,148)(H2,116,149)(H2,117,150)(H,124,129)(H,130,152)(H,131,153)(H,132,160)(H,133,159)(H,134,164)(H,135,151)(H,136,165)(H,137,154)(H,138,157)(H,139,161)(H,140,162)(H,141,155)(H,142,158)(H,143,156)(H,144,166)(H,145,167)(H,146,163)(H4,118,119,125)(H4,120,121,126)(H4,122,123,127)/t61-,68-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,89-/m0/s1 |

InChI 键 |

DWDRIWQVJMGMNY-KJGHYZMMSA-N |

手性 SMILES |

CC[C@H](C)[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@H]3CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC(C)C)NC(=O)[C@H](CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC3=O)CCCNC(=N)N)CCCNC(=N)N)CC(=O)N)CC4=CNC=N4)CCCCN)CCCCN)CC5=CC=CC=C5)CC6=CC=CC=C6)C(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC7=CNC8=CC=CC=C87)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC9=CC=CC=C9)N |

规范 SMILES |

CCC(C)C1C(=O)N2CCCC2C(=O)NC3CSSCC(C(=O)NC(C(=O)N1)CC(C)C)NC(=O)C(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC3=O)CCCNC(=N)N)CCCNC(=N)N)CC(=O)N)CC4=CNC=N4)CCCCN)CCCCN)CC5=CC=CC=C5)CC6=CC=CC=C6)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)C(CC(=O)N)NC(=O)C(CC9=CC=CC=C9)N |

产品来源 |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Mechanism of Action of NMB-1

Introduction

This compound, or Noxious Mechanosensation Blocker 1, is a 19-amino acid synthetic conopeptide analogue that has emerged as a critical tool for the study of mechanotransduction, particularly in the context of pain and hearing.[1][2][3] It is an analogue of the ρ-conotoxin, ρ-TIA.[4] This peptide has demonstrated a remarkable selectivity for a specific type of mechanically activated ion channel, providing a pharmacological means to dissect the roles of different mechanosensitive currents in physiological and pathophysiological processes. This guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of its functional interactions.

Molecular and Physicochemical Properties

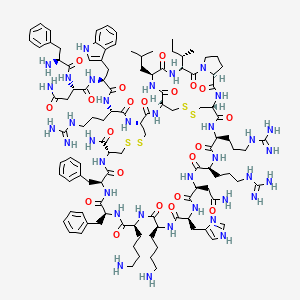

This compound is a peptide with the following primary structure:

-

Amino Acid Sequence: Phe-Asn-Trp-Arg-Cys-Cys-Leu-Ile-Pro-Cys-Arg-Arg-Asn-His-Lys-Lys-Phe-Phe-Cys-NH2[1]

-

Disulfide Bonds: Cys5-Cys19 and Cys6-Cys10[1]

-

Molecular Weight: 2467.03 Da[1]

Core Mechanism of Action

The primary mechanism of action of this compound is the selective inhibition of high-threshold, sustained, mechanically activated (MA) currents in sensory neurons.[2][3][5][6] These currents are also referred to as slowly adapting (SA) currents due to their prolonged response to a sustained mechanical stimulus.

Selective Inhibition of Mechanosensitive Ion Channels

This compound exhibits a notable 30-fold selectivity for slowly adapting (SA) and intermediately adapting (IA) MA currents over rapidly adapting (RA) currents.[1][7][8] This selectivity allows researchers to pharmacologically isolate and study the distinct physiological roles of these different channel types. The blockade of SA currents by this compound is also voltage-dependent, with the degree of inhibition decreasing as the cell membrane is depolarized.[3][4] This suggests that this compound may function as a pore-blocking agent, binding within the ion channel's electric field.[3]

Molecular Target: Tentonin 3/TMEM150C

A key molecular target of this compound is believed to be the Tentonin 3/TMEM150C (TTN3) ion channel.[8] TTN3 is a pore-forming subunit of a mechanosensitive channel that gives rise to slowly inactivating MA currents, particularly in dorsal root ganglion (DRG) neurons associated with proprioception.[9][10] The inhibitory action of this compound on SA currents in DRG neurons strongly implicates TTN3 as a primary site of action.[8]

Physiological Consequences of this compound Action

By selectively blocking high-threshold SA channels, this compound effectively inhibits the sensation of noxious mechanical stimuli, or mechanical pain.[2][3] In behavioral studies, this compound has been shown to reduce responses to high-intensity mechanical stimulation without affecting responses to low-intensity stimuli or temperature.[2][3][6] This indicates that the channels targeted by this compound are primarily involved in signaling pressure-evoked pain.

Interestingly, this compound also inhibits mechanotransduction in cochlear hair cells, suggesting a shared or similar mechanosensitive component between the auditory system and the somatosensory system responsible for noxious pressure.[2][3][11]

Quantitative Data

The following tables summarize the key quantitative parameters describing the interaction of this compound with its target channels.

| Parameter | Value | Target System | Reference |

| IC50 | 1.0 µM | Sustained MA currents in sensory neurons | [2][4] |

| Hill Coefficient | 1.4 | Sustained MA currents in sensory neurons | [4] |

| Inhibitory Concentration | 5 µM | FM1-43 loading in cochlear hair cells | [11] |

| Kinetic Parameter | Value | Condition | Reference |

| Association Constant (kon) | ~2.50 x 10⁴ M⁻¹s⁻¹ | 1 µM this compound on sensory neurons | [8][11] |

| Dissociation Constant (koff) | ~0.03 s⁻¹ | Washout of 1 µM this compound from sensory neurons | [8][11] |

Selectivity Profile

This compound has been demonstrated to be highly selective for mechanically activated channels. It has no significant inhibitory effect on other major ion channel families at concentrations where it potently blocks SA currents.[2][3][6]

-

Voltage-gated sodium channels

-

Voltage-gated calcium channels

-

Acid-sensing ion channels (ASICs)

-

TRPA1 channels

Experimental Protocols

The characterization of this compound's mechanism of action has primarily relied on patch-clamp electrophysiology on cultured dorsal root ganglion (DRG) neurons.

1. Cell Culture of Dorsal Root Ganglion (DRG) Neurons

-

Source: DRG are dissected from neonatal or adult mice.

-

Dissociation: Ganglia are enzymatically treated (e.g., with collagenase and dispase) and mechanically dissociated into single cells.

-

Plating: Neurons are plated on laminin/poly-D-lysine coated coverslips and cultured in a suitable medium (e.g., F-12 medium supplemented with growth factors) for 24-48 hours prior to recording.

2. Whole-Cell Patch-Clamp Electrophysiology

-

Objective: To record mechanically activated currents from cultured DRG neurons.

-

Solutions:

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 4 Glucose; pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA, 4 ATP-Mg, 0.4 GTP-Na; pH adjusted to 7.3 with KOH.

-

-

Recording:

-

Neurons are voltage-clamped at a holding potential of -70 mV.

-

A fire-polished glass probe (tip diameter ~3 µm) is positioned near the cell body.

-

The probe is advanced towards the cell using a piezoelectric stimulator to apply a controlled mechanical stimulus.

-

The resulting inward currents are recorded.

-

-

Current Classification:

-

Rapidly Adapting (RA): Inactivates to baseline within <30 ms (B15284909).

-

Intermediately Adapting (IA): Inactivates to baseline within 30-200 ms.

-

Slowly Adapting (SA): Shows little or no inactivation during a 200 ms stimulus.

-

-

Drug Application: this compound is applied to the bath via a perfusion system to determine its effect on the recorded MA currents.

Visualizations

Signaling Pathway of Nociceptive Mechanotransduction and this compound Inhibition

Caption: Proposed signaling pathway for pressure-evoked pain and the inhibitory action of this compound.

Experimental Workflow for this compound Characterization

Caption: Standard experimental workflow for characterizing the electrophysiological effects of this compound.

Logical Relationship of this compound's Action

Caption: Logical flow from this compound binding to its ultimate physiological effect.

References

- 1. smartox-biotech.com [smartox-biotech.com]

- 2. High-threshold mechanosensitive ion channels blocked by a novel conopeptide mediate pressure-evoked pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. High-Threshold Mechanosensitive Ion Channels Blocked by a Novel Conopeptide Mediate Pressure-Evoked Pain | PLOS One [journals.plos.org]

- 4. researchgate.net [researchgate.net]

- 5. High-Threshold Mechanosensitive Ion Channels Blocked by a Novel Conopeptide Mediate Pressure-Evoked Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound - Smartox Biotechnology [mayflowerbio.com]

- 8. researchgate.net [researchgate.net]

- 9. Tentonin 3/TMEM150c Confers Distinct Mechanosensitive Currents in Dorsal-Root Ganglion Neurons with Proprioceptive Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. High-Threshold Mechanosensitive Ion Channels Blocked by a Novel Conopeptide Mediate Pressure-Evoked Pain | PLOS One [journals.plos.org]

Neuromedin B (NMB) Peptide: A Comprehensive Technical Guide for Researchers

An In-depth Exploration of the Structure, Sequence, Signaling Pathways, and Experimental Analysis of Neuromedin B

Abstract

Neuromedin B (NMB) is a bombesin-related peptide that plays a crucial role in a variety of physiological processes.[1][2][3] This technical guide provides a comprehensive overview of the NMB peptide, including its structure, amino acid sequence, and its interaction with its cognate receptor, the Neuromedin B receptor (NMBR), also known as BB1.[4] It delves into the intricate signaling pathways activated upon NMB-NMBR binding and presents detailed experimental protocols for its synthesis, purification, and the functional analysis of its signaling cascades. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development.

NMB Peptide: Structure and Sequence

Neuromedin B is a member of the bombesin-like peptide family and was first isolated from pig spinal cord.[2][3] It is found in the central nervous system and the gastrointestinal tract.[2][3]

1.1. Amino Acid Sequence

The amino acid sequence of NMB varies slightly across species. The sequence of rat Neuromedin B is:

TPFSWDLPEPRSRASKIRVHPRGNLWATGHFM-(NH2) [3]

A highly conserved C-terminal decapeptide sequence is observed across mammalian species:

GNLWATGHFM-(NH2) [3]

The "(NH2)" at the C-terminus indicates a post-translational amidation, a common feature of many bioactive peptides.[3]

Quantitative Data: Receptor Binding and Cellular Responses

The interaction of Neuromedin B with its receptor, NMBR, has been characterized by various binding and functional assays. The following tables summarize the key quantitative data.

| Parameter | Value | Cell Type/System | Reference |

| Binding Affinity (Kd) | |||

| [125I-Tyr4]bombesin to NMBR | 10 nM | Rat brain microvascular endothelial cells | [1] |

| 125I-[Tyr4,Leu14]bombesin to NMBR | 6.38 ± 0.86 pM | Rat urinary bladder membranes | [5] |

| Receptor Density (Bmax) | |||

| [125I-Tyr4]bombesin binding sites | 0.9 pmol/mg protein | Rat brain microvascular endothelial cells | [1] |

| 125I-[Tyr4,Leu14]bombesin binding sites | 2.3 fmol/mg protein | Rat urinary bladder membranes | [5] |

| Inhibitory Concentration (IC50) | |||

| Neuromedin B displacement of 125I-[Tyr4,Leu14]bombesin | 0.3 nM | Rat urinary bladder membranes | [5] |

| Bombesin (B8815690) displacement of 125I-[Tyr4,Leu14]bombesin | 0.3 nM | Rat urinary bladder membranes | [5] |

| Half-maximal Effective Concentration (EC50) | |||

| NMB-induced increase in intracellular Ca2+ ([Ca2+]i) | 0.2 nM | Rat C6 glioblastoma cells | [6] |

| NMB-induced increase in inositol (B14025) phosphates ([3H]IP) | 1 nM | Rat C6 glioblastoma cells | [6] |

| NMB-induced increase in phospholipase D (PLD) activity | 1 nM | Rat C6 glioblastoma cells | [6] |

NMB Signaling Pathways

Neuromedin B binding to its G protein-coupled receptor (GPCR), NMBR, activates multiple intracellular signaling cascades.[2][3] The two primary pathways are the phospholipase C (PLC) pathway and the adenylate cyclase (AC) pathway.

3.1. Phospholipase C (PLC) Pathway

Upon NMB binding, the NMBR, a Gq protein-coupled receptor, activates phospholipase C.[7] This enzyme hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[2][8]

Caption: NMB-activated Phospholipase C signaling pathway.

3.2. Adenylate Cyclase (AC) Pathway

The G-protein coupled to NMBR can also inactivate adenylate cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3] This reduction in cAMP leads to the inactivation of Protein Kinase A (PKA). PKA, when active, phosphorylates and activates the cAMP response element-binding protein (CREB), a transcription factor.[3]

Caption: NMB-mediated inhibition of the Adenylate Cyclase pathway.

Experimental Protocols

This section provides detailed methodologies for the synthesis of NMB peptide and the investigation of its signaling pathways.

4.1. Solid-Phase Peptide Synthesis (SPPS) of Neuromedin B

This protocol is based on the widely used Fmoc/tBu strategy.

Caption: General workflow for Solid-Phase Peptide Synthesis.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

Piperidine (B6355638) solution (20% in DMF)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Diethyl ether

-

Solid-phase synthesis vessel

-

Shaker

-

Reversed-phase high-performance liquid chromatography (RP-HPLC) system

-

Mass spectrometer

Protocol:

-

Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in the synthesis vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Dissolve the first Fmoc-protected amino acid (e.g., Fmoc-Met-OH for the C-terminus of the conserved decapeptide) in DMF.

-

Add DIC and HOBt to activate the amino acid.

-

Add the activated amino acid solution to the resin and shake for 2-4 hours.

-

Monitor the coupling reaction using a ninhydrin (B49086) test.

-

-

Washing: After complete coupling, wash the resin with DMF and DCM to remove excess reagents.

-

Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the NMB sequence.

-

Final Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection (step 2).

-

Cleavage and Side-Chain Deprotection:

-

Wash the resin with DCM and dry it under vacuum.

-

Treat the resin with a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

-

Peptide Precipitation: Filter the resin and precipitate the crude peptide by adding cold diethyl ether.

-

Purification:

-

Dissolve the crude peptide in a water/acetonitrile mixture.

-

Purify the peptide using a preparative RP-HPLC system with a suitable gradient of acetonitrile in water containing 0.1% TFA.

-

-

Analysis: Confirm the identity and purity of the synthesized NMB peptide by mass spectrometry and analytical RP-HPLC.

4.2. Analysis of NMB-Induced Signaling

4.2.1. Measurement of Intracellular Calcium Mobilization

Materials:

-

Cells expressing NMBR (e.g., transfected BALB 3T3 cells)

-

Fura-2 AM or other calcium-sensitive fluorescent dye

-

Hanks' Balanced Salt Solution (HBSS)

-

Neuromedin B peptide

-

Fluorescence plate reader or microscope

Protocol:

-

Cell Culture: Plate NMBR-expressing cells in a 96-well black-walled, clear-bottom plate and culture overnight.

-

Dye Loading: Wash the cells with HBSS and then incubate with Fura-2 AM loading solution in HBSS for 30-60 minutes at 37°C.

-

Washing: Wash the cells twice with HBSS to remove extracellular dye.

-

Stimulation: Add varying concentrations of Neuromedin B to the wells.

-

Measurement: Immediately measure the fluorescence intensity at excitation wavelengths of 340 nm and 380 nm, and an emission wavelength of 510 nm using a fluorescence plate reader. The ratio of the emissions at the two excitation wavelengths is proportional to the intracellular calcium concentration.

4.2.2. Measurement of cAMP Levels

Materials:

-

Cells expressing NMBR

-

Forskolin (B1673556) (to stimulate basal cAMP levels if necessary)

-

Neuromedin B peptide

-

cAMP assay kit (e.g., ELISA-based or FRET-based)

-

Cell lysis buffer

Protocol:

-

Cell Culture and Treatment:

-

Plate NMBR-expressing cells and culture overnight.

-

Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

If studying Gi-coupled signaling, stimulate cells with forskolin to induce a measurable level of cAMP.

-

Add different concentrations of Neuromedin B and incubate for the desired time.

-

-

Cell Lysis: Lyse the cells using the lysis buffer provided in the cAMP assay kit.

-

cAMP Measurement: Follow the manufacturer's protocol for the chosen cAMP assay kit to measure the intracellular cAMP concentration. This typically involves a competitive binding assay where cellular cAMP competes with a labeled cAMP for binding to a specific antibody.[9]

4.2.3. Assessment of Protein Kinase C (PKC) Activation

Materials:

-

Cells expressing NMBR

-

Neuromedin B peptide

-

Phorbol 12-myristate 13-acetate (PMA) as a positive control

-

Cell lysis buffer

-

Antibodies specific for total PKC and phosphorylated PKC

-

Western blotting reagents and equipment

Protocol:

-

Cell Culture and Stimulation:

-

Culture NMBR-expressing cells to near confluency.

-

Treat the cells with different concentrations of Neuromedin B for various time points.

-

-

Protein Extraction: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Western Blotting:

-

Determine the protein concentration of the cell lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and then incubate with primary antibodies against total PKC and phosphorylated PKC.

-

Wash the membrane and incubate with a suitable HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Analysis: Quantify the band intensities to determine the ratio of phosphorylated PKC to total PKC, which indicates the level of PKC activation.

Conclusion

This technical guide has provided a detailed overview of the Neuromedin B peptide, from its fundamental structure to its complex signaling mechanisms and the experimental methodologies used to study it. The provided tables of quantitative data and the detailed experimental protocols offer a practical resource for researchers investigating the physiological roles of NMB and its potential as a therapeutic target. The DOT language diagrams visually summarize the key signaling pathways, facilitating a clearer understanding of the molecular events initiated by this important neuropeptide.

References

- 1. Properties and functions of a neuromedin-B-preferring bombesin receptor in brain microvascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neuromedin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neuromedin B - Wikipedia [en.wikipedia.org]

- 4. Neuromedin B receptor - Wikipedia [en.wikipedia.org]

- 5. Identification and initial characterization of a putative neuromedin B-type receptor from rat urinary bladder membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neuromedin B activates phospholipase D through both PKC-dependent and PKC-independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

- 8. Neuromedin B Excites Central Lateral Amygdala Neurons and Reduces Cardiovascular Output and Fear-Potentiated Startle - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Unveiling Conopeptide NMB-1: A Technical Guide to its Discovery, Origin, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, origin, and functional characterization of conopeptide NMB-1, a synthetic analogue of the naturally occurring ρ-conotoxin TIA. This document details the experimental methodologies employed in its identification and synthesis, summarizes its biological activity with quantitative data, and illustrates its mechanism of action through detailed signaling and workflow diagrams.

Discovery and Origin

Conopeptide this compound, or Noxious Mechanosensation Blocker-1, is a synthetic peptide designed based on the structure of a naturally occurring conotoxin. Its development stemmed from the screening of a peptide toxin library aimed at identifying modulators of mechanically activated currents in sensory neurons.

Natural Origin: ρ-Conotoxin TIA from Conus tulipa

The natural template for this compound is ρ-conotoxin TIA , a peptide isolated from the venom of the fish-hunting marine cone snail, Conus tulipa. The discovery of ρ-conotoxin TIA was a result of venomics studies, which combine transcriptomic and proteomic approaches to characterize the complex mixture of peptides in cone snail venom. These studies confirmed the presence of ρ-TIA in the venom duct of C. tulipa.[1][2]

Development of this compound: A Synthetic Analogue

This compound was developed as a 19-amino acid synthetic analogue of ρ-conotoxin TIA. This synthetic approach allows for a consistent and scalable supply of the peptide for research purposes, overcoming the limitations of isolating it from its natural source. The primary sequence of this compound was designed to mimic the active core of ρ-conotoxin TIA, with a disulfide bond configuration of [Cys5-Cys19, Cys6-Cys10].

Physicochemical and Biological Properties

This compound is a potent and selective inhibitor of specific subtypes of mechanically activated ion channels. Its key properties are summarized in the table below.

| Property | Value | Reference |

| Amino Acid Sequence | Phe-Asn-Trp-Arg-Cys-Cys-Leu-Ile-Pro-Ala-Cys-Arg-Arg-Asn-His-Lys-Lys-Phe-Cys-NH2 | |

| Molecular Weight | 2390.90 Da | |

| Disulfide Bonds | Cys5-Cys11, Cys6-Cys19 | |

| Biological Activity | Selective inhibitor of slowly adapting mechanically activated (SA-MA) currents | |

| IC50 for SA-MA currents | ~1 µM |

Experimental Protocols

This section details the key experimental methodologies involved in the discovery, synthesis, and characterization of conopeptide this compound and its natural precursor, ρ-conotoxin TIA.

Isolation and Sequencing of ρ-Conotoxin TIA from Conus tulipa Venom

The initial identification of ρ-conotoxin TIA relied on a combination of transcriptomic and proteomic analyses of Conus tulipa venom.

Experimental Workflow: Venomics Approach for Conopeptide Discovery

Caption: Workflow for the discovery of conopeptides using a venomics approach.

Protocol:

-

Venom Duct Dissection: Specimens of Conus tulipa are collected, and their venom ducts are dissected.

-

RNA Extraction: Total RNA is isolated from the venom duct tissue using standard protocols (e.g., TRIzol reagent).[3]

-

cDNA Library Construction and Sequencing: A cDNA library is prepared from the extracted mRNA and sequenced using next-generation sequencing platforms.[3]

-

Bioinformatic Analysis of Transcriptome: The sequencing data is analyzed using bioinformatics tools like ConoSorter to identify putative conotoxin precursor sequences.[4]

-

Crude Venom Extraction and Fractionation: Crude venom is extracted from the venom ducts and fractionated using reverse-phase high-performance liquid chromatography (RP-HPLC).[5]

-

Mass Spectrometry: The fractions are analyzed by MALDI-TOF or ESI-MS to determine the molecular weights of the peptides.[5]

-

de novo Sequencing: Peptide sequences are determined from the mass spectrometry data.

-

Sequence Confirmation: The identified peptide sequence for ρ-conotoxin TIA is confirmed by matching with the transcriptome data and, if necessary, through Edman degradation.

Chemical Synthesis of Conopeptide this compound

This compound is synthesized using solid-phase peptide synthesis (SPPS).[6]

Experimental Workflow: Solid-Phase Peptide Synthesis of this compound

Caption: Workflow for the solid-phase peptide synthesis of this compound.

Protocol:

-

Resin Preparation: Synthesis is initiated on a Rink amide resin.[6]

-

Peptide Chain Assembly: The peptide chain is assembled on an automated peptide synthesizer using Fmoc-protected amino acids. Coupling is achieved using 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU) and N,N-diisopropylethylamine (DIEA) in N,N-dimethylformamide (DMF).[6]

-

Fmoc Deprotection: The Fmoc protecting group is removed after each coupling step using a solution of piperidine (B6355638) in DMF.[6]

-

Cleavage and Deprotection: The synthesized peptide is cleaved from the resin, and the amino acid side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and scavengers.[6]

-

Precipitation: The cleaved peptide is precipitated using cold diethyl ether.[6]

-

Oxidative Folding: The linear peptide is subjected to oxidative folding to facilitate the formation of the correct disulfide bonds.

-

Purification: The final peptide is purified using RP-HPLC.

-

Verification: The purity and correct mass of the synthesized this compound are confirmed by mass spectrometry.

Electrophysiological Characterization of Mechanically Activated Currents

The inhibitory effect of this compound on mechanically activated currents is assessed using whole-cell patch-clamp recordings from cultured dorsal root ganglion (DRG) neurons.[7][8]

Protocol:

-

DRG Neuron Culture: DRG neurons are isolated from neonatal rats or mice and cultured on laminin-coated coverslips.[7][9]

-

Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed on the cultured DRG neurons. The intracellular solution typically contains K-gluconate, and the extracellular solution is a standard physiological saline.[7][8]

-

Mechanical Stimulation: A fire-polished glass pipette is used to apply controlled mechanical stimuli to the cell body of the neuron. Stepwise membrane displacements are applied to evoke mechanically activated currents.[8]

-

Data Acquisition: Inward currents in response to mechanical stimulation are recorded under voltage-clamp mode. Neurons are held at a negative holding potential (e.g., -75 mV).[8]

-

This compound Application: this compound is applied to the bath solution at various concentrations to determine its effect on the amplitude and kinetics of the mechanically activated currents.

Behavioral Assay for Noxious Mechanosensation

The in vivo analgesic effect of this compound on mechanically-evoked pain is evaluated using the Randall-Selitto test in rodents.[10][11]

Protocol:

-

Animal Acclimatization: Rodents (rats or mice) are acclimated to the testing environment and handling procedures.

-

This compound Administration: this compound is administered to the animals, typically via injection.

-

Randall-Selitto Test: An increasing mechanical force is applied to the dorsal surface of the animal's paw using a specialized apparatus.[11]

-

Nociceptive Threshold Measurement: The force at which the animal withdraws its paw or vocalizes is recorded as the nociceptive threshold.[11]

-

Data Analysis: The nociceptive thresholds of this compound-treated animals are compared to those of control animals to determine the analgesic effect.

Mechanism of Action: Targeting Tentonin 3

This compound exerts its inhibitory effect on slowly adapting mechanically activated currents by directly blocking the mechanosensitive ion channel Tentonin 3 (TTN3/TMEM150C) .

Signaling Pathway: this compound Inhibition of TTN3

Caption: Proposed mechanism of action for this compound in blocking noxious mechanosensation.

The inhibition of TTN3 by this compound is mediated by an electrostatic interaction between positively charged residues on the this compound peptide and negatively charged residues near the pore entrance of the TTN3 channel. This binding event physically occludes the ion permeation pathway, thereby preventing the influx of cations that would normally occur in response to a mechanical stimulus. By blocking TTN3, this compound effectively dampens the generation of action potentials in nociceptive sensory neurons, leading to a reduction in the perception of mechanically-evoked pain.

Conclusion

Conopeptide this compound, a synthetic analogue of ρ-conotoxin TIA from Conus tulipa, represents a valuable research tool for investigating the molecular mechanisms of mechanosensation. Its selective inhibition of the Tentonin 3 ion channel provides a specific means to probe the role of this channel in both physiological and pathological processes, particularly in the context of pain. The detailed experimental protocols and mechanistic insights provided in this guide offer a foundation for further research and potential therapeutic development targeting mechanosensitive ion channels.

References

- 1. Venomics Reveals Venom Complexity of the Piscivorous Cone Snail, Conus tulipa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Identification of Novel Conotoxin Precursors from the Cone Snail Conus spurius by High-Throughput RNA Sequencing [mdpi.com]

- 4. Discovery Methodology of Novel Conotoxins from Conus Species [mdpi.com]

- 5. Frontiers | Identification of Novel Conopeptides and Distinct Gene Superfamilies in the Marine Cone Snail Conus quercinus [frontiersin.org]

- 6. Conopeptide ρ-TIA Defines a New Allosteric Site on the Extracellular Surface of the α1B-Adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rupress.org [rupress.org]

- 8. Mechanical sensitivity and electrophysiological properties of acutely dissociated dorsal root ganglion neurons of rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kinetic properties of mechanically activated currents in spinal sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Randall-Selitto Test: A New Approach for the Detection of Neuropathic Pain after Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]

The Role of NMB-1 in Sensory Neuron Mechanotransduction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanotransduction, the conversion of mechanical stimuli into electrochemical signals, is a fundamental process in sensory biology, underpinning our senses of touch, proprioception, and hearing, as well as contributing to pain sensation. A key area of investigation in this field is the identification and characterization of the molecular players involved, particularly the ion channels that act as primary mechanosensors in sensory neurons. This technical guide provides an in-depth analysis of the role of NMB-1, a peptide inhibitor, in the context of sensory neuron mechanotransduction, with a focus on its interaction with the mechanosensitive ion channel Tentonin 3 (TTN3), also known as TMEM150C.

Recent research has identified this compound as a selective inhibitor of slowly adapting (SA) mechanosensitive currents in dorsal root ganglion (DRG) neurons, offering a valuable pharmacological tool to dissect the molecular machinery of mechanosensation.[1][2][3] This guide will synthesize the current understanding of this compound's mechanism of action, its target, and the experimental methodologies used to elucidate its function. The ongoing debate surrounding the precise role of its target, TTN3, as either a pore-forming subunit or a modulator of other channels, will also be critically examined.

Data Presentation: Quantitative Analysis of this compound Inhibition

The inhibitory effects of this compound on mechanosensitive currents have been quantified in several studies. The following tables summarize the key quantitative data regarding this compound's potency and selectivity.

Table 1: Inhibitory Potency of this compound on Mechanosensitive Currents

| Parameter | Value | Cell Type | Current Type | Reference |

| IC₅₀ | ~1 µM | Cultured Dorsal Root Ganglion (DRG) Neurons | Sustained Mechanically Activated Currents | [3] |

| % Inhibition (at 10 µM) | Strong Inhibition | HEK293T cells expressing TTN3 | TTN3-mediated Mechanically Activated Currents | [2] |

Table 2: Selectivity of this compound for Different Types of Mechanosensitive Currents

| Current Type | This compound Effect | Concentration | Cell Type | Reference |

| Slowly Adapting (SA) | Significant Inhibition | 1 µM | Cultured Dorsal Root Ganglion (DRG) Neurons | [3] |

| Intermediately Adapting (IA) | Significant Inhibition | 1 µM | Cultured Dorsal Root Ganglion (DRG) Neurons | [3] |

| Rapidly Adapting (RA) | No significant effect at 1 µM; partial inhibition at higher concentrations (15-30 µM) | 1 µM, 15 µM, 30 µM | Cultured Dorsal Root Ganglion (DRG) Neurons | [3] |

| Piezo1-mediated | No Inhibition | 10 µM | HEK293T cells expressing Piezo1 | [2] |

Experimental Protocols

The investigation of this compound's role in mechanotransduction relies heavily on electrophysiological techniques, particularly whole-cell patch-clamp recording from sensory neurons. The following is a detailed methodology for a typical experiment.

Whole-Cell Patch-Clamp Recording of Mechanosensitive Currents in Cultured Dorsal Root Ganglion (DRG) Neurons

1. DRG Neuron Culture Preparation:

-

Isolation: Dorsal root ganglia are dissected from rodents (e.g., mice or rats) and collected in a chilled buffer solution.[4]

-

Enzymatic Digestion: The ganglia are treated with a combination of enzymes, such as collagenase and trypsin, to dissociate the neurons.[4]

-

Mechanical Trituration: The digested ganglia are gently triturated to obtain a single-cell suspension of sensory neurons.[4]

-

Plating: Neurons are plated on coated coverslips (e.g., with poly-L-lysine or laminin) and cultured in a suitable growth medium containing neurotrophic factors.[4]

2. Electrophysiological Recording:

-

Solutions:

-

Recording Setup:

-

An inverted microscope equipped with micromanipulators is used to visualize and approach the cultured neurons.

-

A patch-clamp amplifier and data acquisition system are required for recording and analyzing the electrical signals.

-

-

Pipette Fabrication: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.[5]

-

Whole-Cell Configuration:

-

The micropipette is brought into contact with the cell membrane of a DRG neuron.

-

A high-resistance "giga-seal" ( >1 GΩ) is formed between the pipette tip and the cell membrane through gentle suction.[4]

-

The membrane patch is then ruptured by applying a brief pulse of suction, establishing the whole-cell configuration, which allows for the measurement of currents across the entire cell membrane.[4]

-

3. Mechanical Stimulation:

-

A fire-polished glass probe, controlled by a piezoelectric actuator, is positioned to indent the cell membrane.[2]

-

The probe is moved with defined displacement and velocity to elicit mechanically activated currents. For example, a mechanical step of 6.4 µm displacement over 600 ms (B15284909) can be used.[2][6]

4. Data Acquisition and Analysis:

-

Mechanically activated currents are recorded in voltage-clamp mode.

-

The amplitude, activation, inactivation kinetics, and dose-response relationships of the currents are analyzed using specialized software.

-

This compound is applied to the external solution at various concentrations to determine its inhibitory effects.

Signaling Pathways and Experimental Workflows

This compound Inhibition of TTN3 Signaling Pathway

The primary mechanism of this compound action is the direct blockade of the TTN3 ion channel. However, the downstream signaling cascade following TTN3 activation is not yet fully understood. The current model focuses on the immediate consequence of ion flux through the channel.

Experimental Workflow for Characterizing this compound Inhibition

The following diagram illustrates the typical workflow for investigating the inhibitory effects of this compound on mechanosensitive currents.

Logical Relationship: The Controversy Surrounding TTN3's Role

The precise function of TTN3 is a subject of ongoing scientific debate. The following diagram illustrates the two main hypotheses.

Conclusion and Future Directions

This compound has emerged as a critical tool for probing the molecular underpinnings of mechanosensation in sensory neurons. Its selective inhibition of slowly adapting mechanosensitive currents, primarily through the blockade of the TTN3/TMEM150C channel, provides a means to isolate and study this specific component of mechanotransduction. The quantitative data clearly demonstrate its potency and selectivity, making it a valuable asset for both basic research and potential therapeutic development.

However, significant questions remain. The definitive role of TTN3 as a standalone mechanosensitive channel versus a modulator of other channels requires further investigation to resolve the current controversy in the field. Furthermore, the downstream signaling pathways activated by TTN3-mediated ion influx are largely unknown. Future research should focus on identifying the intracellular interacting partners of TTN3 and elucidating the signaling cascades that translate the initial mechanical stimulus into a complex cellular response. A deeper understanding of these pathways will be crucial for developing novel therapeutic strategies for pain and other sensory disorders where mechanotransduction plays a key role.

References

- 1. Tentonin 3 is a pore-forming subunit of a slow inactivation mechanosensitive channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tentonin 3 is a pore-forming subunit of a slow inactivation mechanosensitive channel - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A combined protocol for isolation, culture, and patch-clamp recording of dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lack of evidence for participation of TMEM150C in sensory mechanotransduction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Unraveling the Biological Targets of NMB-1 Inhibitors: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The term "NMB-1 inhibitor" presents a degree of ambiguity within the scientific community, potentially referring to inhibitors of at least three distinct biological targets: the Nonsense-Mediated mRNA Decay (NMD) pathway , N-myristoyltransferase 1 (NMT1) , or the Neuromedin B (NMB) receptor . This guide provides a comprehensive overview of the core biological targets for each of these interpretations, presenting quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways to facilitate a deeper understanding for researchers and drug development professionals.

Inhibitors of Nonsense-Mediated mRNA Decay (NMD)

Nonsense-mediated mRNA decay (NMD) is a crucial surveillance pathway in eukaryotes that identifies and degrades mRNA transcripts containing premature termination codons (PTCs), thereby preventing the synthesis of truncated and potentially harmful proteins. A key regulator of this pathway is the SMG1 kinase. Inhibition of SMG1 represents a therapeutic strategy in certain cancers and genetic disorders.

Biological Target: SMG1 Kinase

The primary biological target of a significant class of NMD inhibitors is the SMG1 (Suppressor with Morphogenetic effect on Genitalia 1) kinase . SMG1 is a phosphatidylinositol 3-kinase-related kinase (PIKK) that plays a central role in the NMD pathway by phosphorylating the key NMD factor, UPF1 (Up-frameshift protein 1). This phosphorylation is a critical step for the recruitment of other NMD factors and the subsequent degradation of the aberrant mRNA.

Quantitative Data on SMG1 Inhibitors

The following table summarizes the inhibitory activities of representative SMG1 inhibitors.

| Inhibitor | Target(s) | IC50 | Cell-based Activity | Reference(s) |

| KVS0001 | SMG1 | Highly selective for SMG1 over 246 other kinases at concentrations up to 1 µM.[1][2] | Bioactive in the nanomolar range, subverting NMD-mediated downregulation of mutant transcripts in NCI-H358 and LS180 cells at concentrations of 0.2-5 µM.[1] | [1][2][3] |

| LY3023414 | PI3Kα, mTOR, DNA-PK, SMG1 | PI3Kα: 6.07 nM, mTOR: 165 nM, DNA-PK: 4.24 nM, SMG1: 0.18 nM (recombinant enzyme) | Inhibits phosphorylation of AKT at T308 with an IC50 of 106 nM in U87 MG cells.[4][5] | [4][5][6] |

Signaling Pathway of NMD Inhibition

Inhibition of SMG1 kinase activity blocks the phosphorylation of UPF1. This prevents the recruitment of downstream NMD factors such as SMG5, SMG6, and SMG7, which are responsible for the degradation of the PTC-containing mRNA. As a result, the aberrant mRNA is stabilized, leading to the translation of a truncated protein. In the context of cancer, some of these truncated proteins can be processed and presented as neoantigens on the cell surface, making the cancer cells more visible to the immune system.

Experimental Protocols

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by SMG1 kinase.

-

Reagents and Materials :

-

Recombinant human SMG1 kinase.

-

Substrate: GST-tagged UPF1 C-terminal fragment (e.g., GST-Upf1-S1096 peptide).

-

ATP (with [γ-³²P]ATP for radioactive detection or unlabeled ATP for mass spectrometry).

-

Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT).

-

Test compound (inhibitor).

-

SDS-PAGE gels, phosphocellulose paper, or mass spectrometer.

-

-

Procedure :

-

Prepare a reaction mixture containing the kinase buffer, recombinant SMG1 kinase, and the GST-UPF1 substrate.

-

Add the test compound at various concentrations.

-

Initiate the reaction by adding ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction (e.g., by adding EDTA or SDS-PAGE loading buffer).

-

Analyze the phosphorylation of the substrate. For radioactive assays, spot the reaction mixture onto phosphocellulose paper, wash, and measure radioactivity. For non-radioactive assays, analyze the reaction products by SDS-PAGE and autoradiography or by mass spectrometry to quantify the phosphorylated peptide.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Inhibitors of N-myristoyltransferase 1 (NMT1)

N-myristoyltransferase (NMT) is an enzyme that catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) of a variety of proteins. This modification, known as myristoylation, is crucial for protein localization to membranes and for their involvement in signal transduction pathways. NMT1 is one of the two human NMT isoforms and is a target in cancer therapy.

Biological Target: N-myristoyltransferase 1 (NMT1)

The biological target of this class of inhibitors is N-myristoyltransferase 1 (NMT1) . NMT1 is responsible for the myristoylation of numerous proteins involved in oncogenic signaling, including Src family kinases. Inhibition of NMT1 disrupts these signaling pathways and can induce apoptosis in cancer cells.

Quantitative Data on NMT1 Inhibitors

The following table summarizes the inhibitory activities of representative NMT1 inhibitors.

| Inhibitor | Target(s) | IC50 | Cell-based Activity | Reference(s) |

| Zelenirstat (PCLX-001) | NMT1, NMT2 | NMT1: 5 nM, NMT2: 8 nM | Inhibits proliferation of hematological cancer cell lines with a median IC50 of 0.166 µM.[7] | [7][8][9][10][11][12][13] |

Signaling Pathway of NMT1 Inhibition

Inhibition of NMT1 prevents the myristoylation of key signaling proteins, such as Src. Without myristoylation, Src cannot localize to the cell membrane, which is essential for its kinase activity and its role in downstream signaling pathways like the PI3K/AKT and mTOR pathways. This disruption of oncogenic signaling can lead to cell cycle arrest and apoptosis.[14][15]

Experimental Protocols

This assay measures NMT activity by detecting the release of Coenzyme A (CoA) during the myristoylation reaction.[16][17][18][19]

-

Reagents and Materials :

-

Recombinant human NMT1.

-

Myristoyl-CoA.

-

Peptide substrate with an N-terminal glycine (e.g., a peptide derived from a known NMT substrate).

-

7-diethylamino-3-(4‘-maleimidylphenyl)-4-methylcoumarin (CPM), a fluorescent probe that reacts with the free thiol group of CoA.

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 1 mM DTT, 1 mM EDTA).

-

Test compound (inhibitor).

-

Fluorometer.

-

-

Procedure :

-

Prepare a reaction mixture containing the assay buffer, recombinant NMT1, and the peptide substrate.

-

Add the test compound at various concentrations.

-

Add CPM to the reaction mixture.

-

Initiate the reaction by adding myristoyl-CoA.

-

Monitor the increase in fluorescence over time at an excitation wavelength of ~390 nm and an emission wavelength of ~470 nm.

-

The rate of increase in fluorescence is proportional to the NMT activity.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Antagonists of the Neuromedin B (NMB) Receptor

Neuromedin B (NMB) is a bombesin-like peptide that exerts its effects through the Neuromedin B receptor (NMB-R or BB1), a G-protein coupled receptor (GPCR). NMB and its receptor are involved in various physiological processes, including the regulation of smooth muscle contraction, hormone secretion, and cell growth.

Biological Target: Neuromedin B Receptor (NMB-R)

The biological target for this class of molecules is the Neuromedin B receptor (NMB-R) , a member of the bombesin (B8815690) receptor family. As a GPCR, NMB-R is primarily coupled to the Gq alpha subunit of heterotrimeric G proteins.

Quantitative Data on NMB Receptor Antagonists

The following table summarizes the binding affinities and inhibitory concentrations of representative NMB receptor antagonists.

| Antagonist | Target(s) | Ki / IC50 | Receptor Selectivity | Reference(s) |

| PD176252 | NMB-R (BB1), GRP-R (BB2) | Ki (human NMB-R): 0.17 nM, Ki (human GRP-R): 1.0 nM | High affinity for both NMB-R and GRP-R. | [20][21][22] |

| PD168368 | NMB-R (BB1) | Ki: 15-45 nM, IC50: 96 nM | ~40-fold selective for NMB-R over GRP-R. | [23][24][25] |

Signaling Pathway of NMB Receptor Antagonism

Activation of the NMB-R by its endogenous ligand, NMB, leads to the activation of the Gq alpha subunit. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC). NMB receptor antagonists competitively block the binding of NMB to the receptor, thereby inhibiting this signaling cascade.[26][27][28]

Experimental Protocols

This assay is used to determine the binding affinity (Ki) of an unlabeled antagonist by measuring its ability to compete with a radiolabeled ligand for binding to the NMB receptor.[25]

-

Reagents and Materials :

-

Cell membranes expressing the NMB receptor.

-

Radiolabeled ligand (e.g., [¹²⁵I]-Tyr⁴-bombesin or a similar high-affinity radioligand).

-

Unlabeled test compound (antagonist).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure :

-

Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled antagonist in the binding buffer.

-

Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.

-

This functional assay measures the ability of an antagonist to block the NMB-induced increase in intracellular calcium concentration.[24]

-

Reagents and Materials :

-

Cells expressing the NMB receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

-

NMB (agonist).

-

Test compound (antagonist).

-

Fluorescence plate reader with an injection system.

-

-

Procedure :

-

Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.

-

Wash the cells to remove excess dye.

-

Add the antagonist at various concentrations and incubate for a specified period.

-

Place the plate in the fluorescence reader and measure the baseline fluorescence.

-

Inject a fixed concentration of NMB to stimulate the cells.

-

Measure the change in fluorescence intensity over time. The increase in fluorescence corresponds to the increase in intracellular calcium.

-

The inhibitory effect of the antagonist is determined by the reduction in the NMB-induced calcium response.

-

Plot the percentage of inhibition against the antagonist concentration to determine the IC50 value.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. KVS0001 | SMG1 inhibitor | Probechem Biochemicals [probechem.com]

- 3. biorxiv.org [biorxiv.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Targeting N-myristoylation for therapy of B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. selleckchem.com [selleckchem.com]

- 10. ascopubs.org [ascopubs.org]

- 11. abmole.com [abmole.com]

- 12. ashpublications.org [ashpublications.org]

- 13. Pacylex - Pacylex Pharmaceuticals' CEO Presents Zelenirstat for Cancers at the BIO Investors Forum [pacylex.reportablenews.com]

- 14. researchgate.net [researchgate.net]

- 15. The role of N-myristoyltransferase 1 in tumour development - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A fluorescence-based assay for N-myristoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A fluorescence-based assay for N-myristoyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Novel Hits for N-Myristoyltransferase Inhibition Discovered by Docking-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 20. medchemexpress.com [medchemexpress.com]

- 21. PD 176252--the first high affinity non-peptide gastrin-releasing peptide (BB2) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Gastrin-Releasing Peptide/Neuromedin B Receptor Antagonists PD176252, PD168368, and Related Analogs Are Potent Agonists of Human Formyl-Peptide Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. medchemexpress.com [medchemexpress.com]

- 24. benchchem.com [benchchem.com]

- 25. benchchem.com [benchchem.com]

- 26. Neuromedin B receptor stimulation of Cav3.2 T-type Ca2+ channels in primary sensory neurons mediates peripheral pain hypersensitivity [thno.org]

- 27. Neuromedin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Neuromedin B receptor - Wikipedia [en.wikipedia.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on NMB-1 and its Effects on Ion Channels

Introduction

This compound, or Noxious Mechanosensation Blocker 1, is a synthetic analogue of the ρ-conotoxin TIA, a peptide originally isolated from the venom of a marine cone snail. This 19-amino acid peptide has emerged as a critical pharmacological tool for the study of mechanosensation, demonstrating significant selectivity for specific subtypes of mechanically activated (MA) ion channels. This compound's ability to discriminate between different MA currents allows for the detailed investigation of the channels involved in various physiological processes, including touch, hearing, and pressure-evoked pain. This document provides a comprehensive overview of the technical details regarding this compound's effects on ion channels, including quantitative data, detailed experimental protocols, and visual diagrams of its mechanism of action and experimental workflows.

Quantitative Data Summary

The effects of this compound on different types of mechanically activated (MA) currents have been quantitatively characterized, primarily in dorsal root ganglion (DRG) neurons. The data below is compiled from key studies investigating the peptide's inhibitory properties.

Table 1: Inhibitory Effects of this compound on Mechanically Activated Currents

| Current Type | This compound Concentration | Percent Inhibition | IC50 | Cell Type |

| Slowly Adapting (SA) | 1 µM | Significant Inhibition[1] | 1.0 µM[2] | DRG Neurons |

| Intermediate Adapting (IA) | 1 µM | Significant Inhibition[1] | Not Determined | DRG Neurons |

| Rapidly Adapting (RA) | 1 µM | No Effect[1] | >30 µM | DRG Neurons |

| Rapidly Adapting (RA) | 15 µM | 25.9 ± 6.3%[1] | Not Determined | DRG Neurons |

| Rapidly Adapting (RA) | 30 µM | 46.8 ± 9.5%[1] | Not Determined | DRG Neurons |

| Tentonin 3 (TTN3/TMEM150C) | 10 µM | Strong Inhibition[1] | Not Determined | TTN3-expressing cells |

Table 2: Kinetic Parameters of this compound Blockade of SA Currents

| Parameter | This compound Concentration | Stimulation Interval | Value |

| Association Constant (k_on) | 1 µM | 12 sec | 2.50 x 10⁴ M⁻¹s⁻¹[1] |

| Association Constant (k_on) | 1 µM | 24 sec | 2.47 x 10⁴ M⁻¹s⁻¹[1] |

| Dissociation Constant (k_off) | 1 µM | 12 sec | 0.034 s⁻¹[1] |

| Dissociation Constant (k_off) | 1 µM | 24 sec | 0.029 s⁻¹[1] |

Table 3: Voltage Dependence of this compound Blockade

| Current Type | This compound Concentration | Membrane Potential | Observation |

| Slowly Adapting (SA) | 2 µM | -70 mV to depolarized potentials | Blockade declines linearly with depolarization[2] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the quantitative data summary. These protocols are based on the whole-cell patch-clamp electrophysiology studies performed on cultured dorsal root ganglion (DRG) neurons.

Dorsal Root Ganglion (DRG) Neuron Culture

-

Source: Neonatal rats.

-

Procedure:

-

DRGs are dissected and collected in a culture medium (e.g., Ham's F12/DMEM).

-

The ganglia are enzymatically digested using a combination of collagenase and papain to dissociate the cells.

-

Neurons are separated from debris by centrifugation through a BSA gradient.

-

The pelleted neurons are resuspended in a growth medium supplemented with nerve growth factor (NGF) and other growth factors (e.g., GDNF, BDNF, NT-3, NT-4).

-

Cells are plated on laminin-coated coverslips and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Electrophysiological recordings are typically performed 1 to 3 days after plating.

-

Whole-Cell Patch-Clamp Electrophysiology

-

Objective: To record mechanically activated currents from cultured DRG neurons.

-

Apparatus:

-

Inverted microscope.

-

Antivibration table.

-

Micromanipulators.

-

Patch-clamp amplifier (e.g., Axopatch 200B).

-

Data acquisition system and software.

-

-

Solutions:

-

External (Bath) Solution (in mM): 125 NaCl, 2.5 KCl, 1 MgCl₂, 2 CaCl₂, 1.25 NaH₂PO₄, 25 NaHCO₃, and 25 glucose. The solution is bubbled with 95% O₂–5% CO₂ to maintain a pH of 7.4.

-

Internal (Pipette) Solution (in mM): 130 KCl, 5 NaCl, 0.4 CaCl₂, 1 MgCl₂, 10 HEPES, and 11 EGTA. The pH is adjusted to 7.3.

-

-

Procedure:

-

A glass micropipette with a resistance of 3-10 MΩ is filled with the internal solution and mounted on the micromanipulator.

-

The pipette is lowered onto the surface of a DRG neuron.

-

Gentle suction is applied to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane (cell-attached configuration).

-

Further suction is applied to rupture the membrane patch, establishing the whole-cell configuration, which allows for control of the membrane potential and recording of whole-cell currents.

-

Neurons are voltage-clamped at a holding potential of -70 mV.

-

Mechanical Stimulation

-

Apparatus: A fire-polished glass pipette (tip diameter ~3 µm) is positioned at a 45° angle to the cell. The probe is controlled by a high-speed electronic micromanipulator.

-

Procedure:

-

The probe is positioned to indent the cell membrane.

-

A series of voltage steps are applied to the micromanipulator to produce precise, ramp-like mechanical indentations of the cell soma.

-

The resulting inward currents are recorded using the patch-clamp amplifier.

-

The magnitude and duration of the mechanical stimulus are controlled to elicit different types of mechanically activated currents (RA, IA, and SA).

-

Data Analysis

-

Currents are typically sampled at 20 kHz and filtered at 2 kHz.

-

The peak amplitude of the elicited current is measured.

-

To determine the IC50, the peak currents are measured in the presence of various concentrations of this compound. The data is then fitted to a Hill equation.

-

Association and dissociation rates are determined by measuring the rate of block development upon application of this compound and the rate of recovery after its washout, respectively.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and the experimental workflow.

Caption: Mechanism of this compound's selective inhibition of mechanically activated ion channels.

Caption: Workflow for electrophysiological analysis of this compound's effects on DRG neurons.

Caption: Logical diagram illustrating the subtype selectivity of this compound.

References

An In-Depth Technical Guide to the In Vitro Characterization of N-myristoyltransferase 1 (NMT1) Activity

It appears that the designation "NMB-1" is ambiguous and can refer to several distinct proteins in scientific literature, including Neuromedin B (NMB), a neuropeptide; Glycoprotein NMB (GPNMB), a transmembrane protein; and N-myristoyltransferase 1 (NMT1), an enzyme. Given the user's request for in-depth characterization of "activity," including enzyme kinetics, substrate specificity, and inhibitor screening, this guide will focus on N-myristoyltransferase 1 (NMT1) , as its characterization aligns most closely with the specified requirements.

This technical guide provides a comprehensive overview of the methodologies used to characterize the in vitro activity of human N-myristoyltransferase 1 (NMT1), an essential enzyme that catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) of a variety of cellular proteins. This post-translational modification, known as N-myristoylation, plays a crucial role in protein trafficking, signal transduction, and apoptosis. Understanding the enzymatic activity of NMT1 is therefore critical for researchers in cell biology and professionals in drug development targeting diseases where NMT1 activity is dysregulated, such as cancer and infectious diseases.

NMT1 Enzymatic Activity and Kinetics

N-myristoylation by NMT1 follows an ordered Bi-Bi reaction mechanism.[1] In this sequential process, the enzyme first binds to myristoyl-CoA, followed by the binding of the peptide substrate. After catalysis, the myristoylated peptide is released, followed by the release of Coenzyme A (CoA).[1]

The enzymatic efficiency and substrate affinity of NMT1 can be quantified by determining key kinetic parameters. The Michaelis constant (Kₘ) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ), indicating the affinity of the enzyme for its substrate.

| Substrate | Kₘ (µM) | k_cat (min⁻¹) | k_cat/Kₘ (µM⁻¹min⁻¹) |

| Myristoyl-CoA | 0.5 ± 0.1 | 1.8 ± 0.1 | 3.6 |

| Acetyl-CoA | 1.9 ± 0.2 | 3.2 ± 0.1 | 1.7 |

| ARF6 Peptide (with Myristoyl-CoA) | 5.0 ± 0.8 | - | - |

| ARF6 Peptide (with Acetyl-CoA) | 40.0 ± 0.5 | - | - |

Note: Data derived from studies on human NMT1.[1] The k_cat values for the peptide substrates were not explicitly provided in the source material.

A common method for determining NMT1 kinetics is a coupled-enzyme assay that measures the production of CoA.

Principle: The CoA released during the myristoylation reaction is used by α-ketoglutarate dehydrogenase to produce NADH, which can be monitored spectrophotometrically at 340 nm.

Materials:

-

Purified recombinant human NMT1

-

Myristoyl-CoA (or other acyl-CoA analog)

-

Peptide substrate with N-terminal glycine (e.g., ARF6-derived peptide)

-

α-ketoglutarate

-

NAD⁺

-

α-ketoglutarate dehydrogenase

-

Reaction Buffer (e.g., 50 mM HEPES, pH 7.5, 1 mM DTT, 1 mM EDTA)

-

96-well UV-transparent microplate

-

Spectrophotometer plate reader

Procedure:

-

Prepare a reaction mixture containing all components except the peptide substrate in the reaction buffer.

-

Initiate the reaction by adding varying concentrations of the peptide substrate to the wells of the microplate.

-

Immediately place the plate in a spectrophotometer pre-set to 37°C.

-

Monitor the increase in absorbance at 340 nm over time.

-

Calculate the initial reaction velocities (V₀) from the linear phase of the absorbance curves.

-

Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

NMT1 Substrate Specificity

While NMT1 is highly selective for myristoyl-CoA and proteins with an N-terminal glycine, it can accommodate other acyl-CoAs and recognize internal lysine (B10760008) residues in specific contexts.[1] Studies have shown that while the k_cat/Kₘ values for myristoyl-CoA and acetyl-CoA can be similar, NMT1 exhibits a strong preference for myristoyl-CoA in competitive assays. This suggests that binding affinity (related to Kₘ) is a more critical determinant of substrate specificity than the overall catalytic efficiency (k_cat/Kₘ).[1]

Principle: This assay directly compares the ability of NMT1 to utilize two different acyl-CoA substrates (e.g., myristoyl-CoA vs. acetyl-CoA) when both are present in the reaction. The products are then quantified using methods like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).

Materials:

-

Purified recombinant human NMT1

-

Myristoyl-CoA

-

Alternative acyl-CoA (e.g., acetyl-CoA)

-

Peptide substrate (e.g., ARF6 peptide)

-

Reaction Buffer

-

Quenching solution (e.g., 10% trifluoroacetic acid)

-

HPLC or LC-MS system

Procedure:

-

Set up three reaction conditions: a. NMT1 + Peptide + Myristoyl-CoA b. NMT1 + Peptide + Acetyl-CoA c. NMT1 + Peptide + Myristoyl-CoA + Acetyl-CoA

-

Incubate the reactions at 37°C for a defined period.

-

Stop the reactions by adding a quenching solution.

-

Analyze the samples by HPLC or LC-MS to separate and quantify the myristoylated peptide and the acetylated peptide products.

-

Compare the amount of product formed in each reaction to determine the enzyme's preference.

NMT1 Inhibitor Screening

Identifying potent and selective inhibitors of NMT1 is a key objective in drug discovery. High-throughput screening (HTS) assays are employed to test large compound libraries for their ability to block NMT1 activity.

Principle: This assay often uses a fluorescently labeled peptide substrate. Upon myristoylation, the hydrophobicity of the peptide increases, leading to a change in the fluorescent signal when it partitions into a micellar or hydrophobic environment. Alternatively, kits are commercially available that utilize other detection methods.

Materials:

-

NMT1 Inhibitor Screening Assay Kit (e.g., from ANT Bio or similar suppliers).[2]

-

Purified recombinant human NMT1

-

Myristoyl-CoA

-

Fluorescently labeled peptide substrate

-

Test compounds (potential inhibitors)

-

Control inhibitor (e.g., a known NMT1 inhibitor)

-

Assay Buffer

-

96-well or 384-well black microplates

-

Fluorescence plate reader

Procedure:

-

Dispense the assay buffer into the wells of the microplate.

-

Add test compounds at various concentrations to the sample wells. Add a known inhibitor to positive control wells and vehicle (e.g., DMSO) to negative control wells.

-

Add the NMT1 enzyme to all wells and incubate briefly to allow for inhibitor binding.

-

Initiate the reaction by adding a mixture of myristoyl-CoA and the fluorescent peptide substrate.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.

-

Calculate the percent inhibition for each test compound relative to the controls.

-

Determine the IC₅₀ (half-maximal inhibitory concentration) for active compounds by plotting percent inhibition against compound concentration.

NMT1-Associated Signaling Pathways

While NMT1's primary role is enzymatic, the myristoylation it performs is critical for the function of numerous signaling proteins. By enabling membrane association and protein-protein interactions, NMT1 is an upstream regulator of many pathways.

For instance, N-myristoylation of SRC family kinases (e.g., LYN, FYN, SRC) is essential for their localization to the plasma membrane, where they participate in signal transduction cascades regulating cell growth, differentiation, and survival. Similarly, the alpha subunits of heterotrimeric G proteins require myristoylation for their membrane anchoring and interaction with G protein-coupled receptors (GPCRs).

References

An In-depth Technical Guide on the Safety and Toxicity Profile of NMB-1

Disclaimer: The identifier "NMB-1" is ambiguous and can refer to several distinct molecules. Publicly available safety and toxicity data for "Noxious Mechanosensation Blocker 1 (this compound)," a conopeptide analogue, are scarce. However, substantial safety and toxicity data exist for Nicotinamide Mononucleotide (NMN) , a molecule with a similar acronym that is a subject of extensive research in the fields of aging and metabolism. This guide will focus on the comprehensive safety and toxicity profile of NMN, as it is plausible that this was the intended subject of the query. A brief overview of other molecules referred to as "this compound" is also provided for clarity.

Overview of "this compound" and its Variants

The term "this compound" has been used to identify:

-

Noxious Mechanosensation Blocker 1 (this compound): A conopeptide analogue that selectively inhibits sustained mechanically activated currents in sensory neurons.[1][2][3] It is a tool for studying the molecular basis of mechanosensation and pain.[1][3] Its selectivity has been demonstrated by its lack of inhibitory effects on voltage-gated sodium and calcium channels, as well as acid-sensing ion channels or TRPA1 channels.[1][3]

-

Neuromedin B (NMB): A neuropeptide belonging to the bombesin (B8815690) family, involved in regulating smooth muscle contraction, food intake, and nociception.[4][5]

-

A Novel Gene (nmb): Found to be expressed in low-metastatic human melanoma cell lines.

Due to the limited public information on the safety and toxicity of these specific molecules, this guide will now pivot to the extensive data available for Nicotinamide Mononucleotide (NMN).

Core Topic: The Safety and Toxicity Profile of Nicotinamide Mononucleotide (NMN)

Nicotinamide Mononucleotide (NMN) is a bioactive nucleotide and a precursor to Nicotinamide Adenine Dinucleotide (NAD+), a critical coenzyme in cellular metabolism.[6][7][8] Its potential to mitigate age-related physiological decline has led to extensive investigation into its safety profile.[9][10]

Data Presentation: Quantitative Toxicity Data for NMN

The following tables summarize the key quantitative data from preclinical and clinical studies on the safety and toxicity of NMN.

Table 1: Acute and Sub-chronic Oral Toxicity of NMN in Rodents

| Study Type | Species | Dose | Key Findings | Reference |

| Acute Oral Toxicity | Sprague-Dawley Rats | 2000 mg/kg (single dose) | No deaths or treatment-related adverse events. Minimum lethal dose > 2000 mg/kg. | [10] |

| Acute Oral Toxicity | Wistar Rats | Up to 2000 mg/kg (single dose) | LD50 > 2000 mg/kg. Classified under "Category 5 or Unclassified" by GHS. | [6][8] |

| Sub-chronic Oral Toxicity (91 days) | Sprague-Dawley Rats | 300 and 1000 mg/kg/day | No marked changes in body weight, feed intake, clinical, or pathological results. NOAEL: 1000 mg/kg/day. | [10] |

| Sub-chronic Oral Toxicity (90 days) | Wistar Rats | Up to 800 mg/kg/day | No adverse effects observed. NOAEL ≥ 800 mg/kg/day. | [6][8][11] |

| Sub-chronic Oral Toxicity (90 days) | Sprague-Dawley Rats | 375, 750, and 1500 mg/kg/day | Appeared to be safe with no toxic effects observed. NOAEL ≥ 1500 mg/kg/day. | [7][12] |

Table 2: Genotoxicity and Mutagenicity of NMN

| Assay Type | System | Key Findings | Reference |

| Bacterial Reverse Mutation (Ames Test) | S. typhimurium & E. coli | No mutagenic potential observed with or without metabolic activation. | [6][8][10] |

| In Vitro Mammalian Chromosomal Aberration | Cultured Mammalian Cells | No clastogenic activity detected. | [6][8] |

| In Vivo Mammalian Bone Marrow Chromosomal Aberration | Rodents | Non-clastogenic at doses up to 2000 mg/kg. | [6][8][10] |

Table 3: Human Clinical Safety of NMN

| Study Duration | Participant Group | Dose | Key Findings | Reference |

| Single Dose | Healthy Men | 100, 250, and 500 mg | Safe and well-tolerated. | [13][14] |

| 4 Weeks | Healthy Adults | 1250 mg/day | Safe and well-tolerated with no significant changes in clinical parameters. | [15] |

| 6 Weeks | Healthy Amateur Runners | 300, 600, and 1200 mg/day | No obvious adverse symptoms reported. | [13] |

| 10 Weeks | Prediabetic Women | 250 mg/day | No adverse effects observed. | [7] |

| 60 Days | Healthy Middle-Aged Adults | 300, 600, and 900 mg/day | Safe and well-tolerated with no safety issues reported. | [16] |

Experimental Protocols

Below are detailed methodologies for key experiments cited in the safety evaluation of NMN.

1. Acute Oral Toxicity Study in Rats

-

Objective: To determine the acute toxicity and estimate the median lethal dose (LD50) of NMN following a single oral administration.

-

Test System: Sprague-Dawley or Wistar rats, typically young adults of both sexes.

-

Methodology:

-

Animals are fasted overnight prior to dosing.

-

A single limit dose of 2000 mg/kg of NMN, dissolved in a vehicle like water, is administered by oral gavage.

-

A control group receives the vehicle only.

-

Animals are observed for clinical signs of toxicity and mortality at regular intervals for up to 14 days.

-

Body weight is recorded at specified intervals.

-

At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

-

-

Endpoint: Mortality, clinical signs of toxicity, body weight changes, and gross pathological findings.

2. Sub-chronic (90-Day) Oral Toxicity Study in Rats

-

Objective: To evaluate the potential adverse effects of repeated oral administration of NMN over a 90-day period and to determine the No-Observed-Adverse-Effect Level (NOAEL).

-

Test System: Sprague-Dawley or Wistar rats, with an equal number of males and females per group.

-

Methodology:

-

NMN is administered daily by oral gavage at multiple dose levels (e.g., 300, 1000 mg/kg/day) for 90 consecutive days. A control group receives the vehicle.

-

A recovery group may be included to assess the reversibility of any observed effects.

-

Daily clinical observations and weekly body weight and food consumption measurements are recorded.

-

Ophthalmological examinations are performed before and at the end of the study.

-

At the end of the treatment period, blood and urine samples are collected for hematology, clinical chemistry, and urinalysis.

-